(-)-Deoxoprosophylline

Beschreibung

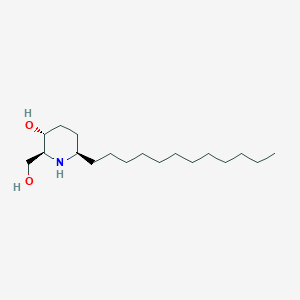

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,6R)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMLRIRWYGHUHB-FGTMMUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC(C(N1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Sources: Focus on Prosopis Species

(-)-Deoxoprosophylline is a constituent of plants belonging to the Prosopis genus, a group of trees and shrubs in the legume family, Fabaceae. mdpi.com These plants are typically found in arid and semi-arid regions of the world. mdpi.com A notable botanical source is Prosopis africana, commonly known as the African mesquite. mdpi.comnih.govresearchgate.netajopred.com This tree is native to tropical Africa and is utilized in traditional medicine for various ailments. mdpi.comnih.govajopred.com Different parts of the Prosopis africana tree, including the leaves, bark, and roots, have been found to contain a variety of secondary metabolites, including alkaloids. nih.govpathofscience.org

While research has identified a range of chemical compounds in Prosopis africana, such as flavonoids, tannins, and terpenes, the presence of piperidine (B6355638) alkaloids like this compound highlights the chemical diversity of this genus. nih.govpathofscience.org

Biosynthetic Considerations within General Alkaloid Pathways

The formation of this compound in plants is a result of complex biosynthetic processes that are common to many alkaloids. Alkaloids are a diverse group of naturally occurring organic compounds that typically contain at least one nitrogen atom, often within a heterocyclic ring. wikipedia.org

Amino Acid Precursors in Piperidine Alkaloid Biosynthesis

The biosynthesis of most alkaloids originates from amino acids. wikipedia.org In the case of piperidine alkaloids, the amino acid lysine (B10760008) is a key precursor. egpat.comoup.com Lysine, an aliphatic amino acid, undergoes a series of enzymatic reactions to form the characteristic six-membered piperidine ring. egpat.com This process typically involves decarboxylation, where the carboxylic acid group is removed, followed by cyclization. egpat.comoup.com Other amino acids such as ornithine, phenylalanine, tyrosine, and tryptophan serve as precursors for different classes of alkaloids. wikipedia.orgegpat.com

Proposed Biosynthetic Routes Leading to the Piperidine Scaffold

The biosynthetic pathway to the piperidine scaffold from lysine involves several key steps. The initial step is the decarboxylation of lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase in the presence of pyridoxal (B1214274) phosphate (B84403) (PLP). researchgate.net Cadaverine then undergoes oxidative deamination, a reaction mediated by diamine oxidase, to yield an amino aldehyde. researchgate.net This intermediate subsequently cyclizes to form a cyclic imine, Δ¹-piperideine. researchgate.net The reduction of Δ¹-piperideine then leads to the formation of the piperidine ring. researchgate.net This fundamental piperidine structure can then undergo further modifications and condensations to produce the diverse array of piperidine alkaloids found in nature, including this compound.

General Academic Methodologies for Natural Alkaloid Isolation and Purification

The extraction and purification of alkaloids from plant materials is a multi-step process that leverages the chemical properties of these compounds. uobabylon.edu.iqjiwaji.edu

Solvent Extraction Techniques from Plant Material

The initial step in isolating alkaloids involves extracting them from the plant matrix. jiwaji.edu This is typically achieved through solvent extraction. lifeasible.com The choice of solvent is crucial and depends on the polarity and solubility of the target alkaloids. lifeasible.com

Commonly, the dried and powdered plant material is first defatted using a non-polar solvent like petroleum ether or hexane (B92381) to remove oils and waxes. jiwaji.edu Subsequently, the alkaloids, which are often present in the plant as salts, can be extracted. uobasrah.edu.iq One general method involves treating the plant material with an alkaline solution, such as ammonia, to liberate the free alkaloid bases. jiwaji.eduuobasrah.edu.iq These free bases are generally soluble in organic solvents like chloroform, ether, or methanol (B129727) and can be extracted using these solvents. lifeasible.comuobasrah.edu.iq Another approach is to extract the alkaloidal salts directly from the plant material using acidified water or aqueous alcohol. jiwaji.edu

The crude extract obtained is a complex mixture of various compounds, which then requires further purification. uobabylon.edu.iq A common purification step is acid-base extraction, where the organic solvent containing the crude alkaloid extract is shaken with an acidic solution. uobabylon.edu.iqjiwaji.edu The alkaloids, being basic, form salts and move into the aqueous layer, leaving many impurities behind in the organic layer. jiwaji.edu The aqueous layer can then be made alkaline again to precipitate the free alkaloids, which can be re-extracted with an organic solvent. uobabylon.edu.iqresearchgate.net

Table 1: Common Solvents Used in Alkaloid Extraction

| Solvent Type | Examples | Purpose |

| Non-polar | n-Hexane, Petroleum Ether | Defatting of plant material |

| Polar Protic | Methanol, Ethanol, Water (often acidified) | Extraction of alkaloidal salts |

| Polar Aprotic | Chloroform, Dichloromethane, Ethyl Acetate | Extraction of free alkaloid bases |

This table provides examples of solvents and their general use in the extraction of alkaloids.

Chromatographic Separation and Purification Strategies for Alkaloids

Following initial extraction and purification, chromatographic techniques are essential for separating individual alkaloids from the complex mixture. researchgate.net Column chromatography is a widely used method. scilit.com In this technique, the crude alkaloid mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. acs.orgscielo.br A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different alkaloids separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. acs.org

For more challenging separations of closely related alkaloids, High-Performance Liquid Chromatography (HPLC) is often employed. researchgate.netnih.gov HPLC offers higher resolution and efficiency compared to traditional column chromatography. nih.gov Other chromatographic methods that can be utilized include Thin-Layer Chromatography (TLC) for monitoring the separation process, and ion-exchange chromatography. lifeasible.comresearchgate.netmjpms.in

Table 2: Chromatographic Techniques for Alkaloid Purification

| Technique | Principle of Separation | Common Application |

| Column Chromatography | Differential adsorption and partitioning between a stationary and mobile phase. | Initial fractionation of crude alkaloid extracts. acs.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Purification of individual alkaloids from complex mixtures. researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily for qualitative analysis and monitoring of separations. scilit.commjpms.in | Monitoring the progress of column chromatography and identifying fractions containing the desired alkaloids. |

| Ion-Exchange Chromatography | Separation based on the reversible exchange of ions between a charged stationary phase and the charged alkaloid molecules. | Separation of alkaloids based on their basicity. researchgate.net |

This table outlines common chromatographic techniques and their applications in the purification of alkaloids.

Synthetic Approaches to Deoxoprosophylline

Retrosynthetic Analyses and Strategic Disconnections for the Piperidine (B6355638) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. For (-)-Deoxoprosophylline, the analysis primarily focuses on the formation of the 2,3,6-trisubstituted piperidine core.

Key strategic disconnections can be visualized as follows:

C-N Bond Disconnections: The most common approach involves disconnecting the C-N bonds of the piperidine ring. This typically leads to an acyclic amino alcohol or amino ketone precursor. The cyclization of this precursor, often via intramolecular reductive amination or other C-N bond-forming reactions, is a crucial step in forming the piperidine ring.

C6-Side Chain Disconnection: The bond between the C6 of the piperidine ring and the dodecyl side chain can be disconnected. This suggests a strategy where the piperidine ring is formed first, followed by the attachment of the long alkyl chain, for instance, through a Grignard reaction or Wittig olefination followed by reduction.

C2-C3 Bond Disconnection: Another strategic disconnection is across the C2-C3 bond. This might lead to a strategy involving the coupling of a C2 fragment (containing the hydroxymethyl group) and a larger fragment containing the rest of the piperidine ring and the side chain.

These disconnections guide the forward synthesis by identifying key intermediates and the reactions required to assemble them. The choice of disconnection often depends on the desired stereochemical control and the availability of chiral starting materials.

Chiral Pool-Based Syntheses of this compound

Chiral pool synthesis leverages the inherent chirality of natural products like carbohydrates and amino acids to construct complex chiral molecules. This approach avoids the need for creating stereocenters from scratch, as the chirality is already embedded in the starting material.

One successful strategy for the synthesis of this compound employs D-glycals, which are cyclic enol ether derivatives of sugars. A reported synthesis starts from 3,4,6-tri-O-benzyl-D-glucal. nih.govacs.org

The key transformations in this approach include:

Conversion of the D-glycal into a key intermediate known as a Perlin aldehyde. nih.gov

A series of reactions to introduce the dodecyl side chain and the nitrogen atom.

Key steps often involve the chemoselective saturation of olefins and intramolecular reductive amination to form the piperidine ring with the desired stereochemistry. nih.govacs.org

This method effectively utilizes the predefined stereocenters of the starting carbohydrate to establish the correct stereochemistry in the final product.

Table 1: Key Stages in D-Glycal Based Synthesis

| Stage | Description | Key Reagents/Conditions |

| Intermediate Formation | Conversion of 3,4,6-tri-O-benzyl-D-glucal to a Perlin aldehyde. | Ozonolysis or other oxidative cleavage. |

| Side Chain Addition | Introduction of the C12 alkyl chain. | Wittig reaction or Grignard addition. |

| Amination | Introduction of the nitrogen atom. | Reductive amination of an aldehyde or ketone. |

| Cyclization | Formation of the piperidine ring. | Intramolecular reductive amination. |

| Deprotection | Removal of protecting groups (e.g., benzyl (B1604629) ethers). | Catalytic hydrogenation (e.g., Pd/C, H₂). |

The amino acid L-serine is another valuable chiral starting material for synthesizing this compound. researchgate.net Its structure provides a template for the C2 and C3 stereocenters of the piperidine ring.

An efficient synthesis using L-serine has been developed, highlighting the following key steps: researchgate.net

The starting material, L-serine, is converted into a protected chiral aldehyde (a serinal derivative).

A highly diastereoselective nucleophilic addition of a Grignard reagent (containing the precursor to the dodecyl side chain) to this aldehyde sets the stereochemistry at what will become the C6 position.

The final key step is an intramolecular reductive amination of an ω-oxo amino diol intermediate to construct the piperidine ring. researchgate.net

This approach demonstrates an effective transfer of chirality from a simple amino acid to a complex alkaloid. researchgate.net

D-Xylose, a five-carbon sugar (aldopentose), serves as a versatile chiral precursor for various natural products. researchgate.netatamanchemicals.com While it is a common starting material for polyhydroxylated compounds, its specific application in a completed total synthesis of this compound is less frequently documented in prominent literature compared to L-serine or D-glycals. However, its stereochemical arrangement makes it a theoretically viable starting point. A synthesis starting from D-xylose could involve transforming it into a suitable acyclic or heterocyclic intermediate where the stereocenters of the sugar are used to direct the formation of the C2, C3, and C6 stereocenters of the target molecule. Such a route would likely involve extensive functional group manipulations to remove unwanted hydroxyl groups and introduce the required nitrogen and dodecyl chain.

Asymmetric Synthetic Methodologies for Enantiopure this compound

Asymmetric synthesis aims to create the desired enantiomer of a chiral molecule from achiral or racemic precursors, using chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of key reactions.

Several methods are employed for this critical step:

Intramolecular Reductive Amination: This is one of the most common and effective methods. researchgate.net An acyclic precursor containing both an amine and a carbonyl group (aldehyde or ketone) is cyclized in the presence of a reducing agent. The stereochemical outcome is often controlled by the existing stereocenters in the acyclic chain, which direct the approach of the internal nucleophile (the amine) and the external hydride reagent.

Ring-Closing Metathesis (RCM): While not explicitly detailed for this compound in the provided sources, RCM is a powerful modern technique for forming cyclic structures, including piperidines. It would involve an acyclic diene precursor containing the nitrogen atom, which is then cyclized using a ruthenium catalyst.

Intramolecular Michael Addition (Aza-Michael Reaction): This strategy involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl system. The stereoselectivity can be controlled by the geometry of the double bond and the influence of existing chiral centers.

Radical Cyclization: Free-radical cyclization of an appropriately functionalized acyclic precursor can also be used to form the piperidine ring. The stereoselectivity in these reactions can be influenced by allylic strain in the radical intermediate. researchgate.net

Table 2: Comparison of Ring Construction Strategies

| Method | Precursor Type | Key Features | Stereocontrol Element |

| Intramolecular Reductive Amination | Acyclic amino-ketone/aldehyde | Forms C-N bond and reduces iminium ion in one pot. | Substrate control from existing stereocenters. |

| Ring-Closing Metathesis | Acyclic N-containing diene | Forms a C=C bond within the ring, requires subsequent reduction. | Chiral catalyst or substrate control. |

| Intramolecular Michael Addition | Amine with α,β-unsaturated ester/ketone | Forms a C-N bond via conjugate addition. | Substrate control, chiral catalysts. |

| Radical Cyclization | Acyclic halo-amine or equivalent | Forms a C-C bond adjacent to the nitrogen. | Allylic strain, stereoelectronic effects. |

Key Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The construction of the piperidine core and the installation of its substituents in this compound rely on a variety of powerful bond-forming reactions. Chemists have employed several key transformations to create the necessary carbon-carbon and carbon-heteroatom linkages with precision.

Reductive Amination

Reductive amination is a cornerstone in the synthesis of piperidine alkaloids, including this compound, as it is a highly effective method for forming the crucial C-N bond that defines the heterocyclic ring. nih.gov This reaction typically involves the condensation of a carbonyl group (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov In the context of this compound synthesis, intramolecular reductive amination is frequently the key step for cyclization.

For instance, a common strategy involves a precursor molecule containing both a distal carbonyl group and a primary amine. Under mildly acidic conditions which facilitate imine formation, the molecule cyclizes to a cyclic iminium ion. researchgate.net Subsequent reduction, often with a hydride reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), furnishes the piperidine ring. The choice of reducing agent is critical; sodium cyanoborohydride is particularly useful as it is selective for the iminium ion over the carbonyl starting material, allowing for a one-pot reaction. nih.gov Several syntheses of this compound and its stereoisomers have successfully utilized reductive amination of an amino-keto diol precursor as the final step to form the piperidine ring.

Grignard Reactions

The Grignard reaction is a fundamental tool for carbon-carbon bond formation and has been instrumental in building the carbon skeleton of this compound, particularly for installing the long C6-dodecyl side chain. arabjchem.org This reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbon atom of a carbonyl group. masterorganicchemistry.com

In several reported syntheses, an aldehyde precursor, often derived from a chiral starting material like an amino acid, is treated with a Grignard reagent such as dodecylmagnesium bromide. This nucleophilic addition reaction attaches the twelve-carbon chain to what will become the C6 position of the piperidine ring. The stereochemical outcome of this addition is a critical aspect, and it is often controlled by the inherent chirality of the aldehyde substrate and the reaction conditions, such as temperature and solvent, to achieve the desired diastereoselectivity. researchgate.net For example, the addition of a Grignard reagent to a chiral serinal-derived aldehyde is a key step in a highly diastereoselective synthesis of the alkaloid.

Wittig Reaction

The Wittig reaction provides a reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. libretexts.orgmnstate.edu This reaction is particularly valuable for extending carbon chains or introducing specific olefinic moieties. While not always a primary strategy for the main piperidine ring, it has been employed in synthetic routes toward this compound for modifying side chains or building key intermediates. researchgate.net

For instance, a Wittig reaction can be used to construct a segment of the carbon backbone before the cyclization step. The key advantage of the Wittig reaction is the unambiguous placement of the double bond, which avoids the formation of regioisomers that can occur in elimination reactions. mnstate.edu The stereoselectivity (E/Z) of the resulting alkene is influenced by the nature of the ylide and the reaction conditions. wikipedia.org

Cyclohydrocarbonylation

A more advanced and efficient approach utilized in the synthesis of this compound is the rhodium-catalyzed cyclohydrocarbonylation. This powerful reaction constructs the piperidine ring and introduces a functional group in a single, highly regioselective step. The reaction involves the treatment of a functionalized homoallylic amine with carbon monoxide and hydrogen in the presence of a rhodium catalyst.

In one elegant synthesis, an intermediate derived from (S)-serine undergoes cyclohydrocarbonylation using a Rh-BIPHEPHOS complex. This process forms a key 6-ethoxypiperidine intermediate, which is then converted to enantiopure this compound in a few subsequent steps. This method showcases the power of modern transition-metal catalysis to assemble complex heterocyclic structures efficiently.

Intramolecular Cyclization Strategies

The formation of the central piperidine ring is the defining moment in the synthesis of this compound. Intramolecular cyclization strategies are employed to forge this heterocyclic system from an acyclic precursor.

Aminomercuration

Intramolecular aminomercuration is a classic method for the cyclization of unsaturated amines to form nitrogen-containing heterocycles. The reaction typically involves treating an unsaturated amine, such as a homoallylic amine, with a mercury(II) salt (e.g., mercuric trifluoroacetate (B77799) or mercuric acetate). The electrophilic mercury species activates the double bond, which is then attacked by the internal nucleophilic amine. This results in the formation of a new carbon-nitrogen bond and a carbon-mercury bond. The organomercury intermediate is then demercurated, usually by reduction with sodium borohydride, to yield the final saturated heterocycle. While a powerful tool for piperidine synthesis, specific applications of this method in the total synthesis of this compound are not prominently featured in recent literature, with preference given to other cyclization methods.

Prins Cyclization

The Prins cyclization and its variants, particularly the aza-Prins cyclization, represent a versatile and stereoselective strategy for constructing the piperidine skeleton. nih.govthieme-connect.com The classical Prins reaction involves an electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile. tandfonline.com

In the context of piperidine synthesis, the aza-Prins cyclization is particularly relevant. thieme-connect.com This reaction typically involves the condensation of a homoallylic amine with an aldehyde. nih.gov This forms an iminium ion, which then undergoes an intramolecular 6-endo-trig cyclization. The resulting piperidinyl carbocation is trapped by a nucleophile present in the reaction mixture. This strategy allows for the direct and often highly diastereoselective formation of substituted piperidines. researchgate.net The stereochemical outcome of the cyclization can be controlled by the choice of catalyst (Lewis or Brønsted acids) and reaction conditions, making it a powerful method for assembling the core of alkaloids like this compound. nih.gov

Comparative Analysis of Synthetic Efficiency, Yields, and Stereocontrol in Reported Routes

Modern syntheses often employ chiral pool starting materials like L-serine or D-xylose to set the initial stereochemistry. For example, routes starting from amino acids can effectively establish the C2 and C3 stereochemistry early on. The stereocontrol of the C6 position, bearing the long alkyl chain, is frequently addressed during a Grignard addition or a similar nucleophilic addition step, where substrate control or reagent control dictates the diastereoselectivity.

The table below summarizes key data from several representative syntheses of this compound, allowing for a direct comparison of their effectiveness.

| Starting Material | Key Strategy | Number of Steps | Overall Yield | Stereocontrol Method |

| (S)-Serine | Rh-catalyzed Cyclohydrocarbonylation | ~8 steps | Not explicitly stated | Chiral Pool (Serine); Substrate-controlled cyclization |

| L-N,N-di(benzyl)serine (TBDMS) aldehyde | Grignard Addition, Intramolecular Reductive Amination | Short Synthesis | Not explicitly stated | Chiral Pool (Serine); Diastereoselective Grignard addition |

| D-Glycals | Reductive Amination, Olefin Saturation | ~10 steps | ~18% | Chiral Pool (Glycal); Substrate-controlled reductions and amination |

| D-Xylose | Grignard Reaction, Sₙ2 Azide Substitution, Reductive Amination | ~12 steps | ~15% | Chiral Pool (Xylose); Substrate-controlled additions and cyclization |

| L-Serine | Grignard Addition, Dess-Martin Oxidation, CBS Reduction | ~9 steps | ~25% | Chiral Pool (Serine); Chelation-controlled reduction for C3 stereocenter |

The data reveals a trend towards more concise and stereocontrolled syntheses. The rhodium-catalyzed cyclohydrocarbonylation, for instance, offers a highly efficient route by forming the piperidine ring and setting key stereochemistry in a single step. Similarly, strategies that combine a diastereoselective Grignard addition to a chiral aldehyde with a subsequent intramolecular reductive amination provide short and effective pathways. While yields vary, the ability to control all three stereocenters without resorting to tedious chromatographic separations or resolutions is a hallmark of an efficient and elegant synthesis.

Stereochemical Considerations in Deoxoprosophylline Research

Absolute and Relative Stereochemistry of (-)-Deoxoprosophylline

The absolute configuration of the naturally occurring enantiomer, this compound, has been determined to be (2R, 3S, 6R). This designation follows the Cahn-Ingold-Prelog priority rules, which assign a specific sequence to the substituents at each stereocenter. The relative stereochemistry of the substituents on the piperidine (B6355638) ring is cis between the C2 and C6 substituents, and trans between the C2 and C3 substituents.

The determination of the absolute and relative stereochemistry of complex molecules like this compound often relies on a combination of spectroscopic techniques and chemical synthesis. Methods such as X-ray crystallography provide definitive information about the spatial arrangement of atoms in a crystalline solid acs.orgwikipedia.org. In the absence of suitable crystals, chiroptical methods like electronic circular dichroism (ECD) can be employed, often supported by quantum chemical calculations, to deduce the absolute configuration nih.govnih.gov. Furthermore, the unambiguous synthesis of a specific stereoisomer and the comparison of its properties, such as its optical rotation, with those of the natural product serve as a powerful confirmation of the assigned stereochemistry acs.org.

Diastereoselective and Enantioselective Strategies in its Chemical Synthesis

The synthesis of this compound in an enantiomerically pure form presents a significant challenge due to the presence of three contiguous stereocenters. To address this, organic chemists have developed various diastereoselective and enantioselective strategies that allow for the precise control of the stereochemical outcome of chemical reactions.

Enantioselective Strategies:

One of the key enantioselective methods employed in the synthesis of this compound is the Sharpless asymmetric dihydroxylation. This powerful reaction utilizes a chiral catalyst to introduce two hydroxyl groups across a double bond in a highly enantioselective manner, thereby establishing a key stereocenter that guides the formation of subsequent chiral centers.

Diastereoselective Strategies:

Diastereoselective approaches focus on controlling the relative stereochemistry between the different chiral centers in the molecule. Common strategies include:

Substrate-Controlled Diastereoselection: In this approach, the existing stereocenters in a chiral starting material or intermediate direct the stereochemical outcome of subsequent reactions. This is often achieved through steric hindrance, where the chiral substrate blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side.

Reagent-Controlled Diastereoselection: Chiral reagents or catalysts can be used to induce a specific stereochemical outcome, regardless of the inherent stereochemistry of the substrate.

Cyclization Reactions: The formation of the piperidine ring through cyclization reactions can be highly diastereoselective. The stereochemistry of the substituents on the acyclic precursor can influence the transition state of the cyclization, leading to the preferential formation of one diastereomer over others.

The synthesis of this compound often involves a combination of these strategies to achieve the desired (2R, 3S, 6R) configuration with high purity.

Academic Implications of Stereochemistry on Molecular Recognition and Biological Interactions

The specific three-dimensional structure of this compound, dictated by its stereochemistry, is of paramount importance for its interaction with biological systems solubilityofthings.com. Biological macromolecules, such as enzymes and receptors, are themselves chiral and create a chiral environment. This chirality leads to stereospecific molecular recognition, where only a molecule with a complementary shape can bind effectively to the active site of a protein ankara.edu.trnih.gov.

The concept of a pharmacophore, which defines the essential spatial arrangement of functional groups required for biological activity, underscores the importance of stereochemistry nih.govnih.gov. Even subtle changes in the orientation of a single functional group, as would occur between different stereoisomers, can dramatically alter the binding affinity and efficacy of a molecule nih.gov.

For this compound, its (2R, 3S, 6R) configuration presents a unique topographical arrangement of its substituents. This specific arrangement is crucial for its recognition by and interaction with its biological targets. Other stereoisomers of deoxoprosophylline, with different absolute or relative stereochemistries, would present a different three-dimensional shape and are therefore expected to exhibit different biological activity profiles solubilityofthings.comankara.edu.tr. One stereoisomer might be highly active, while another could be less active or even inactive. In some cases, different stereoisomers can even interact with different biological targets, leading to distinct pharmacological effects.

Therefore, the study of the stereochemistry of this compound is not merely an academic exercise but has profound implications for understanding its biological function and for the potential design of new therapeutic agents with improved selectivity and efficacy. The ability to synthesize specific stereoisomers allows researchers to probe the structure-activity relationships of this important natural product and to identify the key molecular features responsible for its biological effects.

Biological Activity and Mechanistic Insights in Vitro Studies

Investigation of Glycosidase Inhibitory Activity of (-)-Deoxoprosophylline (In Vitro)

The inhibitory potential of piperidine (B6355638) alkaloids against glycosidase enzymes is a significant area of research. Polyhydroxy alkaloids, which share structural similarities with sugars, are known to interfere with the activity of enzymes that process carbohydrates, such as α-glucosidase. nih.gov Inhibition of such enzymes is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. nih.gov

While direct studies on the glycosidase inhibitory activity of isolated this compound are not extensively detailed in the available literature, research on extracts from Prosopis species, which are rich in these alkaloids, indicates significant α-glucosidase inhibitory potential. ijpsr.com For instance, extracts from related plants have demonstrated potent, concentration-dependent inhibition of α-glucosidase, with inhibitory activities considerably higher than the standard drug, acarbose. nih.gov The general class of polyhydroxy alkaloids, including piperidines, pyrrolidines, and indolizidines, has been established as effective glycosidase inhibitors, suggesting that this compound likely shares this characteristic. nih.gov Kinetic studies on analogous plant extracts have revealed a competitive reversible mechanism of inhibition, indicating that the active compounds compete with the natural substrate for binding to the enzyme's active site. nih.gov

Exploration of General Antimicrobial Properties (In Vitro)

Piperidine alkaloids isolated from various Prosopis species are recognized for their broad-spectrum antimicrobial activities. researchgate.net In vitro evaluations of alkaloid-rich extracts from Prosopis juliflora have demonstrated significant antibacterial and antifungal properties. researchgate.netmdpi.com These extracts have shown efficacy against a range of Gram-positive bacteria, including Micrococcus luteus, Staphylococcus aureus, and Streptococcus mutans. mdpi.com The antimicrobial potential of Prosopis alkaloids is a well-documented attribute, suggesting that this compound, as a constituent of these plants, contributes to this biological activity. researchgate.netnih.gov The general mechanism of action for many plant-derived alkaloids involves the disruption of microbial cell walls, interference with protein synthesis, or inhibition of biofilm development. nih.gov

Comparative Studies with Related Piperidine Alkaloids from Prosopis Species (In Vitro)

Comparative analysis of alkaloids from Prosopis species, particularly with the well-studied compound juliflorine, provides valuable insights into the structure-activity relationships that govern their biological effects.

Juliflorine, an alkaloid structurally related to this compound, exhibits potent antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov In vitro studies have established its efficacy against organisms such as Staphylococcus aureus, Streptococcus pyogenes, Corynebacterium diphtheriae, and Bacillus subtilis. researchgate.netsemanticscholar.org The Minimum Inhibitory Concentration (MIC) for several of these bacteria has been found to be as low as 1 µg/mL. semanticscholar.org In contrast, its inhibitory effect on Gram-negative bacteria is generally insignificant. researchgate.netsemanticscholar.org This selectivity suggests a mechanism of action that is more effective against the cell wall structure of Gram-positive organisms. Another related alkaloid, julifloricine, has also shown significant inhibitory effects against Gram-positive bacteria with MIC values ranging from 1 to 5 µg/mL. semanticscholar.org

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Julifloricine | Staphylococcus aureus | 1 | semanticscholar.org |

| Julifloricine | Streptococcus pyogenes | 1 | semanticscholar.org |

| Julifloricine | Sarcina lutea | 1 | semanticscholar.org |

| Julifloricine | Streptococcus faecalis | 5 | semanticscholar.org |

| Julifloricine | Bacillus subtilis | 5 | semanticscholar.org |

| Juliflorine | Candida albicans | 0.05 mg/ml | nih.gov |

The antifungal properties of Prosopis alkaloids have also been demonstrated in vitro. Juliflorine has been tested against a variety of dermatophytic fungi, showing significant inhibitory effects. nih.gov The MIC of juliflorine against species such as Trichophyton rubrum, Microsporum canis, and Epidermophyton floccosum was found to be 1.5 µg/mL. nih.gov Furthermore, julifloricine has demonstrated superior activity against Candida tropicalis when compared to miconazole. semanticscholar.org Extracts from Prosopis species have shown potent activity against Trichophyton mentagrophytes and Candida albicans. ijmm.ir This broad antifungal spectrum highlights the potential of this class of alkaloids, including this compound, in combating fungal pathogens. ijmm.irijmm.ir

| Compound/Extract | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Juliflorine | Trichophyton rubrum | 1.5 µg/mL | nih.gov |

| Juliflorine | Trichophyton violaceum | 1.5 µg/mL | nih.gov |

| Juliflorine | Microsporum canis | 1.5 µg/mL | nih.gov |

| Juliflorine | Epidermophyton floccosum | 1.5 µg/mL | nih.gov |

| Prosopis farcta Methanol (B129727) Extract | Trichophyton mentagrophytes | 0.00625 mg/mL | ijmm.ir |

The mechanism of action for some Prosopis alkaloids has been linked to their ability to interact with DNA. nih.gov An in vitro study on alkaloids from Prosopis alba demonstrated that a novel piperidine alkaloid, 2-beta-methyl-3-beta-hydroxy-6-beta-piperidinedodecanol, exhibited a 50% DNA binding effect at a concentration of 0.50 mg/ml. nih.gov This suggests that these compounds may intercalate with DNA or bind to its grooves, thereby interfering with essential cellular processes like replication and transcription. mdpi.comrsc.org Such interactions are a plausible mechanism for the observed cytotoxic and antimicrobial effects of this class of compounds. nih.gov

Theoretical Mechanisms of Action at the Molecular Level (Based on In Vitro Models)

Based on in vitro models and the activities of analogous compounds, several theoretical mechanisms of action for this compound at the molecular level can be proposed. The antimicrobial activity of piperidine alkaloids is likely multifactorial.

One primary mechanism is the disruption of the microbial cell membrane's integrity. nih.gov The lipophilic nature of the long alkyl side chain in piperidine alkaloids could facilitate their insertion into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, leakage of essential intracellular components, and eventual cell death. mdpi.commdpi.com

A second potential mechanism is the inhibition of essential enzymes. As discussed, the structural similarity of the piperidine ring to monosaccharides suggests its role as a competitive inhibitor of glycosidases. nih.gov Beyond this, alkaloids can also inhibit other crucial enzymes. For example, molecular docking studies of juliflorine have shown it can bind effectively within the aromatic gorge of acetylcholinesterase, indicating a high affinity for enzyme active sites through hydrophobic contacts, hydrogen bonding, and pi-pi stacking. nih.gov This capacity for high-affinity enzyme binding could extend to microbial enzymes involved in cell wall synthesis or metabolic pathways.

Finally, direct interaction with DNA, as demonstrated by related alkaloids, represents a key genotoxic mechanism. nih.govmdpi.com The proposed mechanism involves the alkaloid binding to DNA, which can lead to the formation of DNA adducts. mdpi.com This can inhibit the function of DNA-dependent enzymes like DNA and RNA polymerases, ultimately halting protein synthesis and cell division. nih.gov The piperidine structure itself can facilitate DNA strand breakage at sites of alkylated bases under alkaline conditions, further contributing to genotoxicity. nih.gov

Structure Activity Relationship Sar Studies of Deoxoprosophylline and Its Analogues

Methodologies Employed in SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking)

SAR analyses aim to convert observations from structural modifications into informative relationships that can guide the synthesis of new molecules with improved properties. ufba.br Methodologies to elucidate these relationships range from qualitative comparisons to sophisticated computational models.

Quantitative Structure-Activity Relationships (QSAR) are computational and mathematical techniques that aim to establish a predictive relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The core principle is that the variations in the biological activity of a group of structurally related molecules are dependent on the changes in their molecular features. nih.gov In a typical QSAR study, molecular descriptors (representing physicochemical properties like lipophilicity, electronics, and sterics) are calculated for a series of analogues. A mathematical model is then generated to correlate these descriptors with the observed biological activity. nih.gov For piperidine (B6355638) alkaloids, QSAR models have been successfully used to predict the activity of new compounds and to identify the key molecular regions responsible for their effects. nih.gov For instance, a QSAR study on piperine (B192125) analogs identified the partial negative surface area and molecular shape as critical descriptors for their inhibitory activity against a bacterial efflux pump. nih.gov While a specific QSAR model for (-)-Deoxoprosophylline has not been detailed, this methodology represents a powerful tool for future optimization efforts.

Molecular Docking is another critical computational method used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This technique helps in understanding the binding mode and the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov By docking this compound and its hypothetical analogues into the active site of a relevant biological target, researchers can visualize how structural modifications might influence binding affinity and, consequently, biological activity. For example, docking studies on other piperidine derivatives have successfully elucidated their binding to enzymes like acetylcholinesterase, revealing interactions with both catalytic and peripheral sites. nih.gov Such in silico approaches are invaluable for prioritizing the synthesis of analogues that are most likely to exhibit desired biological effects. nih.gov

Identification of Critical Structural Features Governing Biological Activities

The biological activity of this compound is intrinsically linked to its unique three-dimensional structure, which includes a substituted piperidine ring, a long aliphatic side chain, and specific stereocenters.

Impact of Substitution Patterns on the Piperidine Ring

The piperidine ring is a common scaffold in a vast number of alkaloids and pharmaceuticals, serving as a key structural motif for biological activity. ijnrd.org In this compound, the piperidine ring is substituted at the C2, C3, and C6 positions. The nitrogen atom within the ring provides a basic center, which is typically protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues (e.g., aspartate or glutamate) in a target protein's binding site. Any modification to the ring, such as the introduction of new substituents or alteration of the ring conformation, would likely have a significant impact on its activity. While specific studies on various substitution patterns for this compound are not available, research on other piperidine derivatives shows that even minor changes can profoundly alter biological outcomes by affecting the molecule's basicity, steric profile, and ability to form hydrogen bonds. nih.gov

Role of Aliphatic Chain Length and Stereoconfiguration

Stereoconfiguration is paramount to the biological activity of natural products. This compound possesses a defined absolute stereochemistry of (2R, 3R, 6R). The precise spatial arrangement of the substituents on the piperidine ring is critical for a complementary fit with its biological target. Any change in this configuration, such as the inversion of one or more chiral centers, would alter the molecule's three-dimensional shape and the orientation of its key functional groups, likely leading to a significant reduction or complete loss of activity. The synthesis of stereoisomers, such as (+)-2-epi-deoxoprosopinine, is a crucial step in confirming the importance of the natural stereoconfiguration for biological function. nih.govnih.gov

Significance of Hydroxyl Group Positions and Orientation

This compound features two hydroxyl (-OH) groups at the C2 (as part of a hydroxymethyl group) and C3 positions. The C3-hydroxyl group, in particular, is a key functional group. Studies on related alkaloids from Prosopis species suggest that the functional group at the C-3 position of the piperidine ring is a critical site for activity. The hydroxyl group can act as both a hydrogen bond donor (through its hydrogen atom) and a hydrogen bond acceptor (through its oxygen atom). nih.gov These interactions are fundamental for high-affinity binding to biological macromolecules.

The specific (3R) stereochemistry dictates the orientation of this hydroxyl group (either axial or equatorial depending on the ring conformation), which in turn determines its ability to form productive hydrogen bonds within a binding pocket. Modifications such as removing the hydroxyl group, shifting its position to another carbon on the ring, or inverting its stereochemistry would be expected to have a profound effect on biological activity by disrupting these critical hydrogen bonding interactions. nih.gov

Directed Synthesis and Biological Evaluation of Designed Analogues to Probe SAR

A cornerstone of SAR studies is the directed synthesis of analogues followed by their biological evaluation. mdpi.com This process allows for the systematic investigation of how specific structural modifications affect activity. For this compound, several total syntheses have been reported, which not only confirm its structure but also provide routes to create non-natural analogues. nih.govnih.gov

Data Tables

Table 1: Summary of Key Structural Features of this compound and Their Hypothesized Role in Biological Activity.

| Structural Feature | Description | Hypothesized Contribution to Biological Activity |

| Piperidine Ring | (2R, 3R, 6R)-trisubstituted heterocyclic core | Provides the fundamental scaffold. The nitrogen atom acts as a basic center, likely involved in ionic interactions with the biological target. |

| C6-Alkyl Chain | Long, saturated C₁₀H₂₁ (decyl) chain | Confers significant lipophilicity, crucial for membrane interactions and binding to hydrophobic pockets in target macromolecules. |

| C3-Hydroxyl Group | (R)-configured hydroxyl group | Acts as a critical hydrogen bond donor and acceptor. Its specific spatial orientation is likely essential for high-affinity target binding. |

| C2-Hydroxymethyl Group | (R)-configured -CH₂OH group | Can participate in hydrogen bonding. Its stereochemistry contributes to the overall 3D shape required for target recognition. |

| Stereochemistry | Specific (2R, 3R, 6R) configuration | Ensures a precise three-dimensional arrangement of all functional groups, which is necessary for a complementary fit with the biological target. |

Table 2: Structural Comparison of this compound with Related Prosopis Alkaloids.

| Compound Name | Core Structure | Key Substituents | Reported Biological Activity Context |

| This compound | 2,3-dihydroxy-6-alkylpiperidine | C2: -CH₂OHC3: -OHC6: -C₁₀H₂₁ | Belongs to a class of cytotoxic and neurotoxic alkaloids. ufba.brnih.gov |

| Juliprosopine | Indolizidine core with two piperidine rings | Complex structure with two hydroxylated piperidine units linked by an indolizidine ring system. | Major alkaloid in P. juliflora; exhibits significant cytotoxicity and neurotoxicity. nih.gov |

| Juliprosine | Indolizidine core with two piperidine rings | Structurally similar to Juliprosopine. | Exhibits significant cytotoxicity and neurotoxicity. nih.gov |

Advanced Methodologies in Deoxoprosophylline Research

Modern Catalytic Methods for Efficient Synthesis of Alkaloids

The efficient construction of the chiral 2,3-disubstituted piperidine (B6355638) core of (-)-Deoxoprosophylline is a primary focus of synthetic efforts. Modern catalytic methods have emerged as powerful tools to achieve high levels of stereoselectivity and yield. These methods often reduce the number of synthetic steps, minimize waste, and provide access to enantiomerically pure products.

Recent advancements in catalysis have provided several strategies applicable to the synthesis of complex piperidines. For instance, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines. This method demonstrates excellent regioselectivity, diastereoselectivity, and enantioselectivity under mild conditions nih.gov. Another powerful technique is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which allows for the creation of 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates are valuable precursors for a variety of enantioenriched piperidines snnu.edu.cnacs.org.

Organocatalysis also presents a viable and metal-free alternative. Asymmetric aza-Diels-Alder reactions, for example, can be used to construct the piperidine ring with high stereocontrol researchgate.net. Furthermore, iridium-catalyzed cascades involving hydroxyl oxidation, amination, and imine reduction enable the stereoselective synthesis of substituted piperidines from acyclic precursors nih.gov. These catalytic approaches represent a significant leap forward in accessing complex alkaloid structures like this compound.

| Catalytic Method | Catalyst System (Example) | Key Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | Cyclization of hydroxylamine esters | Excellent enantioselectivity, good functional group tolerance, mild conditions | nih.gov |

| Asymmetric Carbometalation | Rhodium-based catalyst | Reductive Heck-type reaction of dihydropyridines | High yield and enantioselectivity, broad functional group tolerance | snnu.edu.cnacs.org |

| Hydrogen Borrowing Annulation | Iridium(III) catalyst | Sequential oxidation, amination, and reduction | Stereoselective formation of two C-N bonds | nih.gov |

Application of Flow Chemistry Techniques in Natural Product Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has revolutionized the synthesis of complex molecules, including natural products. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for hazardous or unstable intermediates.

The synthesis of chiral piperidines has benefited significantly from the adoption of flow chemistry. For example, a continuous flow protocol has been developed for the highly diastereoselective synthesis of α-chiral piperidines, achieving high yields in mere minutes acs.org. Such rapid and scalable processes are highly desirable in pharmaceutical research. The integration of multiple synthetic steps into a single continuous sequence, often referred to as "telescoping," eliminates the need for intermediate purification, thereby reducing waste and saving time snnu.edu.cn.

For a multi-step synthesis like that of this compound, flow chemistry offers the potential to automate the process, improve reproducibility, and facilitate scale-up. The precise control afforded by flow reactors is particularly advantageous for stereoselective reactions, where slight variations in conditions can impact the stereochemical outcome. While a complete flow synthesis of this compound has not yet been reported, the successful application of this technology to related alkaloids demonstrates its immense potential for making this and other complex natural products more accessible researchgate.net.

| Parameter | Flow Chemistry Advantage | Impact on Synthesis |

|---|---|---|

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating and cooling. | Improved reaction control, ability to safely perform highly exothermic reactions. |

| Mixing | Efficient and rapid mixing regardless of scale. | Increased reaction rates and yields, improved product consistency. |

| Safety | Small reaction volumes minimize risk; hazardous reagents can be generated and consumed in situ. | Enables the use of reaction conditions and reagents that are unsafe in batch. |

| Scalability | Scaling up is achieved by running the system for a longer duration ("numbering-up") rather than increasing reactor size. | Seamless transition from laboratory-scale synthesis to production. |

Computational Chemistry and Molecular Modeling for SAR and Mechanistic Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and synthetic chemistry. These methods allow researchers to investigate molecular structures, predict properties, and simulate reaction mechanisms at the atomic level, providing insights that are often difficult or impossible to obtain through experimentation alone.

In the context of this compound and related piperidine alkaloids, computational approaches are particularly valuable for understanding structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) studies, for example, use statistical methods to correlate molecular descriptors with biological activity. Such models can predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds and reducing the need for extensive trial-and-error synthesis nih.gov.

Molecular docking simulations can predict the binding mode of a ligand, such as a this compound analogue, within the active site of a biological target. This provides a structural basis for understanding its activity and for designing modifications to improve binding affinity and specificity. Furthermore, computational methods like Density Functional Theory (DFT) are employed to elucidate reaction mechanisms. For complex catalytic cycles involved in the stereoselective synthesis of piperidines, DFT calculations can help to understand the origin of stereoselectivity, rationalize experimental observations, and predict the outcomes of new catalyst-substrate combinations nih.gov. These computational insights accelerate the development of more efficient synthetic routes and the discovery of new biologically active molecules.

Future Research Directions and Academic Significance

Development of Novel and More Stereoselective Synthetic Routes to (-)-Deoxoprosophylline

While several synthetic routes to this compound have been established, the pursuit of more efficient and highly stereoselective methods remains a key area of future research. researchgate.net The development of novel synthetic strategies is driven by the need for practical and scalable access to this and related piperidine (B6355638) alkaloids, which are essential for in-depth biological studies and the exploration of their therapeutic potential.

Future efforts in this area are likely to focus on several key aspects:

Novel Ring-Forming Methodologies : The exploration of new chemical reactions for the construction of the 2,3-disubstituted piperidine core of this compound is an active area of research. This includes the development of novel cyclization strategies, such as intramolecular C-H amination or multicomponent reactions, that can streamline the synthesis and allow for the introduction of diverse functionalities. nih.govrsc.org

Biocatalysis : The use of enzymes in the synthesis of this compound and its analogues presents an attractive green and highly selective alternative to traditional chemical methods. nih.gov Biocatalytic approaches, such as transaminase-mediated reactions, can offer exquisite control over stereochemistry under mild reaction conditions.

The successful development of such novel synthetic routes will not only provide more efficient access to this compound but also contribute to the broader field of synthetic organic chemistry by providing new tools and strategies for the construction of complex nitrogen-containing heterocycles. mdma.chrice.edu

Deeper Elucidation of Molecular Mechanisms of Action (In Vitro)

A significant gap in the current understanding of this compound lies in the detailed molecular mechanisms underlying its biological activity. While preliminary studies may suggest potential therapeutic effects, a deeper in vitro investigation is necessary to identify its specific molecular targets and signaling pathways. Future research in this area will be critical for validating its therapeutic potential and guiding the development of more potent and selective analogues.

Key research directions include:

Target Identification and Validation : A primary objective will be to identify the specific protein targets with which this compound interacts. This can be achieved through a variety of modern chemical biology techniques, including affinity chromatography, activity-based protein profiling, and chemical proteomics. unimi.it Once potential targets are identified, validation studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be essential to confirm direct binding and quantify the interaction.

Enzyme Inhibition Assays : Given that many piperidine alkaloids exhibit enzyme inhibitory activity, a comprehensive screening of this compound against a panel of relevant enzymes is warranted. johnshopkins.edunih.gov This could include glycosidases, proteases, kinases, and other enzymes implicated in various diseases. Detailed kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). johnshopkins.edu

Biochemical and Cellular Assays : To understand the functional consequences of target engagement, a range of biochemical and cell-based assays will be required. domainex.co.ukbioduro.com These assays can measure downstream signaling events, changes in gene expression, and cellular phenotypes such as proliferation, apoptosis, and differentiation.

Chemical Probes : The development of chemical probes based on the this compound scaffold will be a powerful tool for studying its mechanism of action in a cellular context. nih.govnih.govrsc.orgchemicalprobes.org These probes can be used to visualize the subcellular localization of the compound and its targets, and to identify binding partners in complex biological systems.

A thorough understanding of the molecular mechanisms of action of this compound will provide a solid foundation for its potential therapeutic applications and will be invaluable for the rational design of next-generation analogues.

Rational Design and Synthesis of Novel Analogues Based on Comprehensive SAR Data

The rational design and synthesis of novel analogues of this compound is a promising avenue for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This endeavor relies heavily on a comprehensive understanding of the structure-activity relationships (SAR) of the deoxoprosophylline scaffold.

The process of rational analogue design will involve several key steps:

Systematic SAR Studies : A systematic exploration of the SAR of this compound will be conducted by synthesizing a library of analogues with modifications at various positions of the piperidine ring and the side chain. johnshopkins.eduresearchgate.netnih.govresearchgate.net The biological activity of these analogues will be evaluated using the in vitro assays developed in the mechanistic studies.

Pharmacophore Modeling : Based on the SAR data, a pharmacophore model can be generated to define the essential structural features required for biological activity. nih.govnih.gov This model will serve as a valuable tool for the virtual screening of compound libraries and for the design of new analogues with optimized interactions with the biological target.

Computational Chemistry : Molecular modeling and computational chemistry techniques, such as docking studies and molecular dynamics simulations, will be employed to predict the binding modes of this compound and its analogues to their target(s). researchgate.netsemanticscholar.org These computational insights will guide the design of new compounds with enhanced binding affinity and selectivity.

Synthesis of Optimized Analogues : Guided by the SAR, pharmacophore models, and computational studies, novel analogues with predicted improved activity will be synthesized. nih.gov This iterative process of design, synthesis, and biological evaluation will lead to the identification of lead compounds with therapeutic potential.

The insights gained from these studies will not only lead to the development of potentially new drugs but will also contribute to a deeper understanding of the molecular recognition principles governing the interaction of piperidine alkaloids with their biological targets.

Contribution to the Broader Fields of Natural Product Chemistry, Synthetic Organic Chemistry, and Chemical Biology

This compound, as a representative member of the 2,3-disubstituted piperidine alkaloids, holds significant academic importance and contributes to the advancement of several scientific disciplines.

Natural Product Chemistry : The isolation, structure elucidation, and synthesis of this compound exemplify the central role of natural products in providing structurally diverse and biologically active molecules that can serve as leads for drug discovery. nih.govpatsnap.comipb.ptresearchgate.net The study of such natural products continues to inspire the development of new synthetic methodologies and to provide insights into the chemical diversity of the natural world.

Synthetic Organic Chemistry : The chemical synthesis of this compound and its analogues presents significant challenges that drive innovation in synthetic methodology. acs.orgnih.govacs.org The development of stereoselective methods for the construction of the substituted piperidine ring, for instance, has broader applications in the synthesis of other alkaloids and pharmaceutically relevant compounds. nih.gov

Chemical Biology : this compound serves as a valuable molecular scaffold for the development of chemical tools to probe biological processes. rsc.org By functionalizing the deoxoprosophylline core with reporter tags or reactive groups, chemical biologists can create probes to identify new biological targets, elucidate complex signaling pathways, and better understand disease mechanisms.

Q & A

Q. What are the established synthetic routes for (-)-Deoxoprosophylline, and how do they differ in efficiency and stereochemical control?

this compound has been synthesized via two primary methods:

- SmI₂-mediated cross-coupling : Wei and Lin’s approach uses N-tert-butanesulfonyl imines and aldehydes under SmI₂ conditions to construct β-amino alcohol intermediates, achieving stereoselectivity through chiral induction .

- Rhodium-catalyzed cyclohydrocarbonylation : Ojima and Vidal’s method employs rhodium catalysts to form piperidine cores, offering divergent stereochemical outcomes depending on ligand choice . Methodological Note: Compare yields (e.g., 60–75% for SmI₂ vs. 50–65% for Rh-catalyzed) and enantiomeric excess (ee) values (typically >90% for SmI₂ routes) to select optimal protocols .

Q. Which analytical techniques are critical for confirming the stereochemical purity of this compound?

- NMR Spectroscopy : Use NOESY or ROESY to verify spatial arrangements of substituents, particularly for distinguishing diastereomers in β-amino alcohol intermediates .

- Chiral HPLC : Quantify enantiomeric excess using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases, calibrated against known standards .

- X-ray Crystallography : Resolve absolute configuration ambiguities by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

Q. What in vitro biological assays are commonly used to evaluate this compound’s activity?

- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition using Ellman’s method (λ = 412 nm) .

- Cell Viability Assays : Employ MTT or resazurin-based protocols in neuroblastoma cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize SmI₂-mediated cross-coupling reactions to improve this compound synthesis yields?

- Solvent Systems : Replace THF with DME (dimethoxyethane) to enhance SmI₂ solubility and reduce side reactions .

- Additives : Introduce H₂O (1–2 equiv.) or tert-butanol to stabilize radical intermediates and improve stereoselectivity .

- Temperature Control : Maintain reactions at −78°C during imine addition to prevent epimerization .

Q. What strategies resolve discrepancies in spectroscopic data during this compound characterization?

- Dynamic NMR Analysis : Identify conformational exchange broadening in ¹H NMR by variable-temperature studies (e.g., −40°C to 25°C) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in ambiguous HMBC or COSY correlations .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.